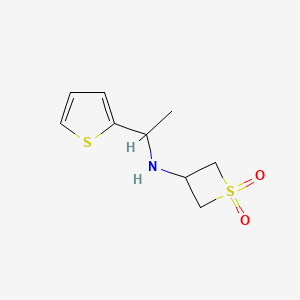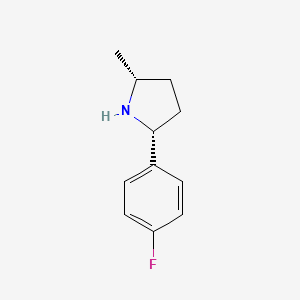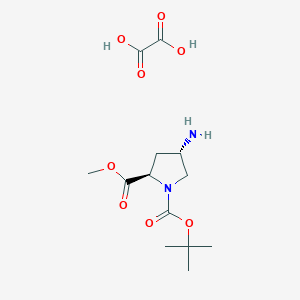
1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an aminopyrrolidine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity patterns to the compound.
Méthodes De Préparation
The synthesis of 1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate involves multiple steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl and Methyl Groups: These groups can be introduced using tert-butyl and methyl halides under suitable conditions.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Analyse Des Réactions Chimiques
1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of more complex molecules.
Biology: It is utilized in the study of biological pathways and mechanisms, particularly those involving amino acids and peptides.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate oxalate can be compared with other similar compounds, such as:
1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.
1-tert-Butyl 2-methyl (2R,4S)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate: The presence of a difluoromethoxy group imparts unique reactivity patterns and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H22N2O8 |
|---|---|
Poids moléculaire |
334.32 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C11H20N2O4.C2H2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;3-1(4)2(5)6/h7-8H,5-6,12H2,1-4H3;(H,3,4)(H,5,6)/t7-,8+;/m0./s1 |
Clé InChI |
FTZGTCYADRPPTP-KZYPOYLOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)N.C(=O)(C(=O)O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12949310.png)
![6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12949315.png)


![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)


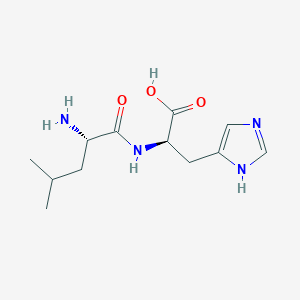
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B12949341.png)
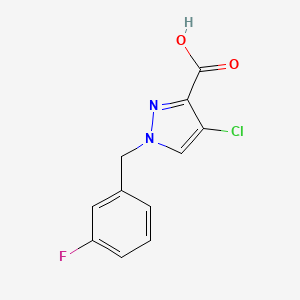
![8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylic acid](/img/structure/B12949350.png)
